molecular formula C8H7N5 B6613978 5-(pyridin-3-yl)-1,2,4-triazin-3-amine CAS No. 1094454-64-4

5-(pyridin-3-yl)-1,2,4-triazin-3-amine

Cat. No. B6613978
M. Wt: 173.17 g/mol
InChI Key: IJTATPRPGVVNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249130B2

Procedure details

5-(Pyridin-3-yl)-1,2,4-triazin-3-amine (1.5 g, 16% over 2 steps) was prepared from a crude sample of 3-pyridylglyoxal (10.0 g) and aminoguanidine hydrogen carbonate (3.0 g, 22 mmol). The reagents were refluxed in EtOH (100 mL) for 4 hours. The reaction mixture was then cooled, concentrated under reduced pressure and purified by gradient flash chromatography (eluting with 0-30% ethyl acetate/hexane).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([CH:9]=O)=O)[CH:2]=1.C(=O)(O)O.[NH2:15][NH:16][C:17]([NH2:19])=[NH:18]>CCO>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:18]=[C:17]([NH2:19])[N:16]=[N:15][CH:9]=2)[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(=O)C=O
Name
Quantity
3 g
Type
reactant
Smiles
C(O)(O)=O.NNC(=N)N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by gradient flash chromatography (eluting with 0-30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1N=C(N=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.